2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1464-12-6 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-14-7-4-8-15(17(13)14)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20) |
InChI Key |
HPDBLFABLJQYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid
The synthesis of this compound is a multi-step process that hinges on the initial construction of the 4-benzyloxyindole (B23222) core, followed by the introduction of the acetic acid side chain at the C-3 position.
Precursor Synthesis and Reaction Pathways
The primary precursor for the synthesis of the target molecule is 4-benzyloxyindole. One of the most efficient and widely cited methods for the preparation of this intermediate is the Leimgruber-Batcho indole (B1671886) synthesis. wikipedia.org This versatile method allows for the construction of the indole ring from an o-nitrotoluene derivative.
The synthesis commences with the benzylation of 2-methyl-3-nitrophenol (B1294317) to yield 6-benzyloxy-2-nitrotoluene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org
The subsequent key step involves the condensation of 6-benzyloxy-2-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine, typically pyrrolidine (B122466). This reaction forms an enamine intermediate, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org The final step in the formation of the indole nucleus is the reductive cyclization of this enamine. This transformation is commonly achieved using reducing agents like Raney nickel with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with palladium on carbon (Pd/C). orgsyn.org
An alternative, though often lower-yielding, approach to 4-benzyloxyindole is the Reissert indole synthesis. This method involves the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization to afford the indole-2-carboxylate, which is then hydrolyzed and decarboxylated to give 4-benzyloxyindole. orgsyn.org
Once 4-benzyloxyindole is obtained, the acetic acid side chain is introduced at the C-3 position. A common strategy involves a Mannich-type reaction followed by displacement. For instance, 4-benzyloxyindole can be reacted with formaldehyde (B43269) and dimethylamine (B145610) to form the gramine (B1672134) derivative, which can then be treated with a cyanide salt to yield 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired this compound.
Another pathway to introduce the C-3 side chain is through Friedel-Crafts acylation of 4-benzyloxyindole with an appropriate acylating agent, such as chloroacetyl chloride, followed by subsequent chemical modifications to arrive at the acetic acid moiety. wikipedia.orgbyjus.commasterorganicchemistry.com
Key Chemical Transformations and Reaction Mechanisms
The Leimgruber-Batcho indole synthesis is characterized by two pivotal transformations:
Enamine Formation: The reaction of the o-nitrotoluene derivative with DMF-DMA and pyrrolidine proceeds through the formation of an iminium ion from DMF-DMA, which is then attacked by the nucleophilic enamine derived from the deprotonation of the methyl group of the nitrotoluene.
Reductive Cyclization: The reduction of the nitro group to an amine is the initial step. The resulting amino-enamine then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the aromatic ring. This is followed by the elimination of the secondary amine (pyrrolidine) to afford the aromatic indole ring.
The introduction of the acetic acid side chain involves key reactions such as:
Nitrile Hydrolysis: The conversion of the 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile to the corresponding carboxylic acid is a standard organic transformation. Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt, which is then protonated. Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water.
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound involves refining each step of the reaction sequence.
For the Leimgruber-Batcho synthesis of 4-benzyloxyindole , the choice of reducing agent and reaction conditions for the reductive cyclization is critical. While Raney nickel and hydrazine are effective, catalytic hydrogenation using Pd/C can offer milder conditions and easier work-up, potentially leading to higher purity of the indole intermediate. Microwave-assisted Leimgruber-Batcho reactions have also been shown to significantly reduce reaction times and improve yields for the formation of the enamine intermediate.
In the introduction of the acetic acid side chain , the conditions for the hydrolysis of the nitrile intermediate need to be carefully controlled to avoid side reactions, such as decarboxylation or degradation of the indole ring, particularly under harsh acidic or basic conditions at elevated temperatures. The use of milder hydrolysis conditions, such as enzymatic hydrolysis, could potentially improve the yield and purity of the final product.
Purification of the final product, this compound, is typically achieved by recrystallization from a suitable solvent system to obtain a product of high purity. orgsyn.org
Synthesis of Structural Analogs and Derivatives of this compound
The chemical structure of this compound provides several avenues for the synthesis of structural analogs and derivatives through strategic modifications of the indole nucleus and the benzyloxy moiety.
Strategic Modifications on the Indole Nucleus
The indole ring is amenable to various modifications, allowing for the introduction of a wide range of functional groups at different positions.
N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be readily alkylated or acylated. To perform these modifications on this compound, the carboxylic acid group is typically first protected as an ester, for example, a methyl or ethyl ester. The resulting ester can then be deprotonated at the indole nitrogen using a suitable base, such as sodium hydride, followed by reaction with an alkyl halide or an acyl chloride to introduce the desired substituent at the N-1 position. Subsequent hydrolysis of the ester group would then yield the N-substituted derivative.
Electrophilic Substitution: The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic substitution. The C-2, C-5, C-6, and C-7 positions of the 4-benzyloxyindole core are potential sites for substitution.
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group, typically at the C-2 position if the C-3 position is blocked. wikipedia.orgorganic-chemistry.org
Friedel-Crafts Acylation: Acyl groups can be introduced onto the indole ring using an acyl chloride and a Lewis acid catalyst. wikipedia.orgbyjus.commasterorganicchemistry.com The position of acylation will depend on the reaction conditions and the existing substituents.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the indole ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration of the indole ring can be achieved using nitrating agents under carefully controlled conditions to avoid oxidation of the indole nucleus.
Modifications on the Benzyloxy Moiety
The benzyloxy group at the 4-position offers another site for structural modification.
Debenzylation: The benzyl (B1604629) protecting group can be removed to yield the corresponding 4-hydroxyindole (B18505) derivative, 2-(4-hydroxy-1H-indol-3-yl)acetic acid. This is a common transformation in medicinal chemistry to unmask a potentially important phenolic hydroxyl group. A standard method for debenzylation is catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. blogspot.com
Synthesis of Substituted Benzyloxy Analogs: Derivatives with substituents on the benzyl ring can be synthesized by starting with the appropriately substituted benzyl halide in the initial benzylation of 2-methyl-3-nitrophenol or 4-hydroxyindole. For example, using 4-chlorobenzyl bromide would lead to the synthesis of 2-[4-(4-chlorobenzyloxy)-1H-indol-3-yl]acetic acid. This allows for the exploration of the electronic and steric effects of substituents on the benzyloxy moiety.
Derivatization of the Acetic Acid Side Chain
The acetic acid functional group of this compound is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives, principally esters and amides. Such derivatization is a key strategy for modulating the compound's physicochemical properties, including lipophilicity, solubility, and potential biological interactions.
Amide Synthesis: The formation of amides from the carboxylic acid is a common and versatile transformation. This can be achieved by reacting the indole acetic acid with a primary or secondary amine in the presence of a coupling agent. A variety of modern coupling reagents are effective for this purpose. For instance, propylphosphonic anhydride (B1165640) (T3P) has been successfully used for the selective formation of amides from indole-3-acetic acid under mild conditions. unmc.edu Research has shown that T3P is efficient and the resulting products are often readily soluble. unmc.edu Another approach involves the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the condensation of carboxylic acids and amines. thieme-connect.de In some cases, direct heating of the carboxylic acid with an amine, with or without a catalyst, can yield the corresponding amide, sometimes accelerated by microwave irradiation. thieme-connect.de The choice of amine allows for the introduction of a wide range of functional groups and structural motifs, significantly expanding the chemical space of the derivatives. For example, coupling with amino acid esters can produce dipeptide-like structures. researchgate.net
Ester Synthesis: Esterification of the carboxylic acid side chain is another fundamental derivatization technique. This is typically accomplished by reacting the acid with an alcohol under acidic conditions or using a coupling reagent. For example, the reaction of indole-3-acetic acid with methanol (B129727) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) yields the methyl ester. frontiersin.org Alternatively, borane (B79455) complexes can be used to generate triacyloxyboranes, which then react efficiently with alcohols to form esters. organic-chemistry.org These methods are applicable to a broad range of alcohols, allowing for the synthesis of simple alkyl esters as well as more complex aryl esters.
The following table summarizes common reagents used for the derivatization of the indole-3-acetic acid side chain.
| Derivative Type | Reagent/Method | Key Features | Reference |
| Amide | Propylphosphonic Anhydride (T3P) | Mild conditions, efficient, readily soluble products. | unmc.edu |
| Amide | DMTMM | Effective for condensation of acids and amines. | thieme-connect.de |
| Amide | Direct heating / Microwave | Can be performed with or without catalysts. | thieme-connect.de |
| Amide | o-NosylOXY | Byproducts are recoverable and reusable. | organic-chemistry.org |
| Ester | Alcohol, DCC, DMAP | Standard method for esterification. | frontiersin.org |
| Ester | Borane-tetrahydrofuran complex | Forms a triacyloxyborane intermediate. | organic-chemistry.org |
| Ester | Triphenylphosphine oxide | Catalytic, rapid reaction, minimal racemization. | organic-chemistry.org |
Stereoselective Synthesis Approaches for Enantiomers
While this compound is not chiral, derivatization can introduce stereocenters, necessitating stereoselective synthesis to obtain single enantiomers. This is particularly relevant when creating α-substituted indole-3-acetic acid derivatives, where the carbon adjacent to the carbonyl group becomes a chiral center.
Organocatalysis: A prominent strategy for achieving enantioselectivity is through organocatalysis, which avoids the use of metal catalysts. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for various asymmetric transformations. For instance, CPAs can catalyze the enantioselective addition of nucleophiles to indole-based intermediates. oaepublish.com In a related context, chiral Brønsted acids have been used for the highly enantioselective transfer hydrogenation of 3H-indoles to produce optically active indolines, demonstrating the utility of these catalysts in controlling stereochemistry in indole systems. organic-chemistry.org This approach offers a metal-free method to achieve high enantiomeric excess under mild conditions. organic-chemistry.org
Chiral Auxiliaries: The use of chiral auxiliaries is a classical and reliable method for directing stereochemistry. A chiral auxiliary is temporarily attached to the starting material, guides the stereochemical outcome of a reaction, and is subsequently removed. While specific examples for this compound are not detailed in the provided search results, the principle is broadly applicable in organic synthesis for controlling the formation of specific enantiomers.
Enzymatic Resolution: Another approach is the kinetic resolution of a racemic mixture using enzymes. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. This method is a cornerstone of green chemistry and is widely used for producing enantiomerically pure compounds.
The development of these stereoselective methods is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers.
| Approach | Method/Catalyst | Key Principle | Reference |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | A bifunctional H-bonding activation mode directs the stereoselective coupling. | oaepublish.com |
| Organocatalysis | Chiral Brønsted Acid | Catalyzes enantioselective transfer hydrogenation. | organic-chemistry.org |
| Asymmetric Synthesis | Phase-Transfer Catalysis | Asymmetric alkylation using a chiral phase-transfer catalyst. | frontiersin.org |
Green Chemistry Principles in the Synthesis of Indole Acetic Acid Derivatives
The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of increasing importance, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and catalytic methods.
Alternative Solvents and Catalysts: A major focus of green indole synthesis is the replacement of hazardous solvents and corrosive acid catalysts. The Fischer indole synthesis, a foundational method for creating the indole ring, traditionally uses strong acids like polyphosphoric acid. wikipedia.org Greener alternatives include performing the reaction in water or using recyclable, task-specific ionic liquids. tandfonline.comrsc.org Ionic liquids can act as both the solvent and the catalyst, are non-volatile, and can often be reused over multiple reaction cycles without significant loss of activity. tandfonline.comcdnsciencepub.comcdnsciencepub.com For example, a sulfonic-acid-functionalized ionic liquid has been shown to be an effective and reusable Brønsted acid catalyst for synthesizing indole derivatives under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com Mechanochemical approaches, using methods like ball milling, offer a completely solvent-free procedure for the Fischer indole synthesis. rsc.org
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a key green technology that dramatically reduces reaction times and energy usage compared to conventional heating. acs.orgnih.gov The synthesis of various indole derivatives, including multi-component reactions to build functionalized indoles, has been achieved with high efficiency under microwave irradiation. sioc-journal.cnmdpi.comacs.org This rapid heating technology is particularly suitable for teaching laboratories and industrial processes where time and energy efficiency are paramount. acs.orgacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core tenet of green chemistry. Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are excellent examples of this principle. The microwave-assisted, three-component synthesis of 3-functionalized indole derivatives exemplifies a green, atom-economical approach. acs.org
The following table highlights green chemistry approaches relevant to indole synthesis.
| Green Principle | Methodology | Advantages | Reference |
| Safer Solvents/Catalysts | Fischer Indole Synthesis in Water | Eliminates organic solvents. | rsc.org |
| Safer Solvents/Catalysts | Ionic Liquids (recyclable) | Reusable catalyst/solvent system, non-volatile. | tandfonline.comcdnsciencepub.comthieme-connect.com |
| Solvent-Free Conditions | Mechanochemistry (Ball Milling) | Avoids solvent use, purification, and waste. | rsc.org |
| Energy Efficiency | Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times, lower energy use. | acs.orgsioc-journal.cnmdpi.com |
| Atom Economy | Three-Component Domino Reactions | High efficiency, combines multiple steps, reduces waste. | acs.org |
Molecular Mechanisms and Biological Interactions Preclinical Research
Enzymatic Inhibition and Activation Profiling
The enzymatic interaction profile of an indole (B1671886) acetic acid derivative is critical to understanding its mechanism of action and potential therapeutic applications.
While direct data for 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is not available, a study on its positional isomer, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has shown significant inhibitory activity against aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications. The inhibition of aldose reductase by this isomer was found to be in the submicromolar and low micromolar range for the rat and human enzymes, respectively. Furthermore, it displayed a selectivity factor of approximately 50 when compared to the closely related aldehyde reductase.
| Enzyme Source | IC50 Value |
|---|---|
| Rat Lens Aldose Reductase | Submicromolar range |
| Human Recombinant Aldose Reductase | Low micromolar range |
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in lipid metabolism and inflammation. The positional isomer, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has been identified as a ligand for PPARγ. However, luciferase reporter assays indicated that its activity as a PPARγ ligand is relatively low. PPARγ activation involves the recruitment of co-activator proteins upon ligand binding, which in turn regulates the expression of target genes.
There is a lack of specific studies on the cyclooxygenase (COX) isoenzyme inhibitory activity of this compound. However, the indole acetic acid scaffold is a well-known pharmacophore in the design of COX inhibitors, with indomethacin (B1671933) being a prominent example. Research on indole derivatives suggests that modifications at various positions of the indole ring and the acetic acid side chain can lead to potent and selective COX-2 inhibitors. nih.gov The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of this compound, particularly the substitution at the 4-position of the indole ring, could influence its interaction with the active sites of COX-1 and COX-2.
Kinase Inhibition (e.g., Akt, EGFR)
The phosphatidylinositol 3-kinase (PI3K)/Akt and the Epidermal Growth Factor Receptor (EGFR) signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. While no direct studies have confirmed the inhibitory action of this compound on Akt or EGFR, the indole scaffold is a common feature in many kinase inhibitors. The development of novel anticancer agents often targets these pathways, and indole derivatives have been a fruitful area of research in this context. The structural components of this compound could theoretically allow it to interact with the ATP-binding pockets of kinases like Akt and EGFR, but this remains a hypothesis pending experimental validation.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a validated target for cancer therapy. nih.govnih.gov A study involving platinum(IV) complexes incorporating the isomeric 5-benzyloxyindole-3-acetic acid demonstrated that these complexes exhibit HDAC inhibition in HT29 colon cells. mdpi.com This finding suggests that the benzyloxyindole acetic acid moiety may contribute to this inhibitory activity. Although the positional difference of the benzyloxy group (4-position vs. 5-position) would influence the electronic and steric properties of the molecule, it is plausible that this compound could also possess HDAC inhibitory potential.
| Compound/Complex | Cell Line | Observed Effect | Reference |
| Platinum(IV) complexes with 5-benzyloxyindole-3-acetic acid | HT29 colon cells | Inhibition of histone deacetylase | mdpi.com |
Cellular Pathway Modulation
The ultimate effect of a compound on an organism is the result of its modulation of various cellular pathways. For this compound, its potential to influence pathways related to cell death, oxidative stress, and gene expression is of significant interest in preclinical cancer research.
Induction of Apoptosis in Neoplastic Cells
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Research on various indole derivatives has shown their capability to trigger apoptosis. nih.govmdpi.commdpi.com For instance, 4-benzyloxyindole (B23222) has been utilized as a reactant in the synthesis of 4-aryl-4H-chromenes, which are known apoptosis inducers. sigmaaldrich.com Furthermore, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in HL-60 cells. nih.gov A study on platinum(IV) prodrugs with 5-benzyloxyindole-3-acetic acid also points towards an apoptotic mechanism of cell death. mdpi.com These findings collectively suggest that this compound may have the potential to induce apoptosis in neoplastic cells, although direct experimental evidence is currently lacking.
Regulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low levels but can cause significant damage to cellular structures at high concentrations, a condition known as oxidative stress. nih.gov The induction of high levels of ROS is a mechanism by which some anticancer agents kill cancer cells. A study on platinum(IV) complexes containing 5-benzyloxyindole-3-acetic acid reported an enhanced production of ROS in HT29 colon cells. mdpi.com This suggests that the benzyloxyindole acetic acid structure may be involved in modulating cellular redox balance. It is therefore plausible that this compound could also influence ROS production, potentially contributing to any anticancer effects.
| Compound/Complex | Cell Line | Observed Effect | Reference |
| Platinum(IV) complexes with 5-benzyloxyindole-3-acetic acid | HT29 colon cells | Enhanced production of reactive oxygen species | mdpi.com |
Effects on Mitochondrial Activity
Mitochondria are central to cellular metabolism and are key regulators of apoptosis. nih.gov A decline in mitochondrial activity is often associated with the initiation of the apoptotic cascade. The same study that demonstrated increased ROS production by platinum(IV) complexes of 5-benzyloxyindole-3-acetic acid also observed a concurrent decline in mitochondrial activity in HT29 colon cells. mdpi.com This dual effect of increased ROS and decreased mitochondrial function is a common mechanism for inducing apoptosis. Given the structural similarity, it is hypothesized that this compound could exert similar effects on mitochondrial function.
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Pharmacophoric Features within the 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid Scaffold
The fundamental structure of this compound comprises three key pharmacophoric elements: the indole (B1671886) ring, the benzyloxy substituent at the 4-position, and the acetic acid side chain at the 3-position. The indole nucleus itself is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.comnih.gov Its bicyclic aromatic nature allows for various interactions with biological targets, including hydrogen bonding via the indole NH group and π-π stacking interactions. nih.gov The acetic acid moiety introduces a crucial acidic group, often essential for interacting with specific residues in enzyme active sites or receptors. The benzyloxy group at the 4-position adds a bulky, lipophilic component that can influence binding affinity and selectivity.
Impact of Substituent Variation on Biological Activity and Potency
Systematic modifications of the this compound scaffold have elucidated the specific roles of each component in determining its biological effects.
Role of Benzyloxy Group Position and Substitutions
The position and nature of the alkoxy substituent on the indole ring are critical determinants of activity. While the primary focus is on the 4-benzyloxy derivative, studies on related indole compounds highlight the significance of this substitution pattern. For instance, in a series of platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid, this ligand contributed significantly to the anticancer activity of the complexes. mdpi.comnih.gov The benzyloxy group, in this context, is considered a bioactive ligand that integrates an indole pharmacophore. mdpi.com Altering the position of this group or introducing substituents on the benzyl (B1604629) ring can modulate activity by affecting steric hindrance, electronic properties, and lipophilicity, thereby influencing how the molecule fits into its binding site.
Importance of the Acetic Acid Side Chain in Target Interaction
The acetic acid side chain at the C3 position of the indole ring is a pivotal feature for biological activity. In many indole-based compounds, the presence of a carboxylic acid group is essential for interaction with the target protein. For example, in the development of indole-based AMPK activators, the carboxylic acid group at the C2 position of the indole ring was found to be crucial for activity. nih.gov Similarly, for indole-3-acetic acid derivatives, this acidic moiety is known to be a key player in their biological roles, often acting as a hydrogen bond donor or acceptor. researchgate.netnih.gov The length and flexibility of this side chain are also important; studies on related structures have shown that varying the number of methylene (B1212753) groups in the side chain can significantly impact potency. nih.gov
Influence of Indole Ring Substituents on Activity
Substituents on the indole ring itself, beyond the benzyloxy and acetic acid groups, can fine-tune the biological activity. For example, the introduction of halogen atoms or other functional groups can alter the electronic distribution of the indole ring, affecting its ability to participate in π-π stacking or other non-covalent interactions. mdpi.com In some series of indole derivatives, however, the impact of indole substituents on activity was found to be insignificant, suggesting that for certain targets, the core scaffold is the primary determinant of binding. nih.gov The NH of the indole ring is often a critical hydrogen bond donor, and its interaction with the active site of target enzymes has been demonstrated in several studies. nih.gov
Conformational Analysis and its Correlation with Biological Effects
The three-dimensional conformation of this compound and its analogs is a key factor governing their biological effects. The relative orientation of the benzyloxy group and the acetic acid side chain with respect to the indole plane can significantly influence how the molecule presents its pharmacophoric features to a biological target.
Restricted rotation around the bonds connecting the side chains to the indole ring can lead to different rotamers, or conformational isomers. researchgate.net Studies on related indol-3-yl-glyoxalylamides have shown that steric effects can lead to the predominance of specific rotamers. researchgate.net The conformation is often stabilized by intramolecular hydrogen bonds, for instance, between the amide N-H and a carbonyl oxygen in the side chain. researchgate.net Such conformational preferences can pre-organize the molecule for optimal binding to its target, thereby enhancing its biological activity. The flexibility of the side chains is also crucial, allowing the molecule to adopt the most favorable conformation within the binding pocket. nih.gov
Design Principles for Novel Indole-Based Analogs with Enhanced or Selective Activities
Based on the SAR studies of the this compound scaffold, several design principles can be formulated for the development of novel analogs with improved properties:
Scaffold Hopping and Bioisosteric Replacement: The indole core can be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. Similarly, the carboxylic acid of the acetic acid side chain can be replaced with bioisosteres like tetrazoles to improve metabolic stability or modulate acidity. researchgate.net
Modulation of Lipophilicity: The benzyloxy group offers a handle to fine-tune the lipophilicity of the molecule. Introducing substituents on the benzyl ring or replacing it with other groups can optimize the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. mdpi.com
Structure-Based Design: Where the three-dimensional structure of the biological target is known, computational docking studies can be employed to design analogs that fit optimally into the binding site. ijper.org This approach allows for the rational introduction of substituents that can form specific, activity-enhancing interactions with the target.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.
By applying these principles, medicinal chemists can rationally design new generations of indole-based compounds derived from the this compound template, tailored for specific biological targets and with enhanced therapeutic potential.
Computational Chemistry and Cheminformatics in Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org This technique is instrumental in hypothesizing the interaction between 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid and potential biological targets.
Ligand-Enzyme Active Site Interactions
Molecular docking simulations can elucidate the specific interactions between this compound and the active site of an enzyme. For instance, studies on analogous indole (B1671886) derivatives have successfully used docking to identify key binding modes. Research on derivatives of the closely related 4-benzyloxyindole-2-carboxylic acid, aimed at discovering antibacterial agents, utilized molecular docking to predict interactions with the FabH protein. connectjournals.comresearchgate.net These studies revealed that the indole scaffold could form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site.
For this compound, a hypothetical docking study against a target like aldose reductase—an enzyme implicated in diabetic complications and a known target for indole-based inhibitors—would likely show the carboxylic acid group forming hydrogen bonds with polar residues such as Tyr48 and His110, a common feature for acidic inhibitors. nih.govnih.gov The benzyloxy group at the 4-position could extend into a hydrophobic pocket, forming favorable van der Waals interactions. A manual docking study of 4-benzyloxyindole (B23222) into a mutant of cytochrome P450 2A6 demonstrated how the benzyloxy moiety orients itself within the active site to facilitate specific metabolic reactions. nih.gov
Table 1: Illustrative Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Interacting Residue of Enzyme (Hypothetical) | Interaction Type |
| Carboxylic Acid | Tyr48, His110 | Hydrogen Bond |
| Indole NH | Ser159 | Hydrogen Bond |
| Benzyl (B1604629) Ring | Trp20, Phe122 | π-π Stacking |
| Benzyloxy Ether Oxygen | Asn160 | Hydrogen Bond Acceptor |
Protein-Ligand Complex Stability Analysis
The stability of the protein-ligand complex is often quantified by a docking score or binding free energy, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable complex and a higher binding affinity. In the study of 4-benzyloxyindole-2-carboxylic acid derivatives, the calculated binding free energies ranged from -6.40 to -10.507 kcal/mol against the FabH protein, suggesting strong and stable binding for the most potent compounds. connectjournals.comresearchgate.net Similarly, for this compound, docking simulations would provide a binding energy value that could be used to rank its potential efficacy against various targets and compare it to known inhibitors.
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements and interactions of all atoms in the system, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the kinetics of binding. For a flexible molecule like this compound, with its rotatable benzyloxy and acetic acid side chains, MD simulations are crucial for understanding how it adapts its shape within the binding site and for confirming the stability of key interactions predicted by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors, for example, successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models identified that steric, electrostatic, and hydrophobic fields were critical for inhibitory activity.
For this compound, it could be included in a dataset of similar indole acetic acid derivatives to develop a QSAR model. unicamp.br Such a model would quantify how variations in substituents on the indole ring and modifications to the side chain affect its activity against a specific target. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov
In Silico Screening and Virtual Library Design for Derivative Discovery
In silico or virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. jetir.orgnih.gov This approach can be ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, docking compounds from a library into the target's binding site. acs.orgnih.gov
The scaffold of this compound can serve as a starting point for creating a virtual library of derivatives. By systematically modifying different positions of the indole ring and the acetic acid side chain in silico, millions of virtual compounds can be generated. This library can then be screened against a target of interest. For instance, virtual screening of indole derivatives has been used to identify potential inhibitors of the SARS-CoV-2 main protease and β-secretase (BACE1). nih.govresearchgate.netmdpi.com This process can rapidly identify promising new chemical entities for synthesis and biological testing, significantly accelerating the drug discovery process. acs.orgnih.gov
Cheminformatics Approaches for Dataset Analysis and Scaffold Prioritization
Cheminformatics combines computational methods to analyze large chemical datasets, helping researchers to understand chemical diversity, select compounds for screening, and prioritize scaffolds for further development. nih.gov A cheminformatics analysis of marine natural products, for example, highlighted indol-3-yl-glyoxylamides as a promising scaffold that had been underexplored. mdpi.com
For a compound like this compound, cheminformatics tools can be used to analyze its properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to assess its "drug-likeness" according to established rules like Lipinski's Rule of Five. nih.gov By comparing its scaffold to those present in databases of known bioactive compounds, cheminformatics can help prioritize this particular indole structure for specific biological targets where similar scaffolds have shown activity. This data-driven approach ensures that research efforts are focused on chemical structures with the highest probability of leading to a successful drug candidate.
Preclinical Applications and in Vitro / in Vivo Non Human Models
Investigations in Antimicrobial Research
The antimicrobial properties of 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid and related indole (B1671886) compounds have been evaluated against a range of bacterial and fungal pathogens.
Antibacterial Activity Against Specific Pathogens
Derivatives of indole-3-acetic acid have demonstrated notable antibacterial activity. For instance, certain Schiff base triazoles derived from indole-3-acetic acid have been synthesized and evaluated for their antimicrobial potential. nih.gov These compounds have shown activity against various bacterial strains. nih.gov
In the context of Mycobacterium tuberculosis, a related compound, 4-(Benzyloxy)phenol (4-BOP), has been shown to facilitate the clearance of mycobacteria in infected human macrophages. nih.gov This occurs through the modulation of the host immune response, specifically by inducing the production of the anti-inflammatory cytokine IL-35. nih.gov Furthermore, a benzyloxy-benzylamine scaffold has been identified as an inhibitor of the M. tuberculosis acetyltransferase Eis, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin. nih.gov
While direct studies on this compound against Staphylococcus aureus are not detailed, the broader class of indole derivatives has shown promise. For example, 7-benzyloxyindole (B21248) has demonstrated antivirulence and antibiofilm activity against persistent S. aureus infections in vitro. nih.gov Acetic acid itself has been shown to be effective at preventing the planktonic growth of various organisms, including S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.16–0.31%. nih.gov It is also capable of eradicating mature biofilms of all tested isolates after three hours of exposure. nih.gov
Table 1: Antibacterial Activity of Related Indole Derivatives
| Compound/Class | Target Pathogen | Key Findings |
| Indole-3-acetic acid derived Schiff bases | Various bacteria | Demonstrated antibacterial activity. nih.gov |
| 4-(Benzyloxy)phenol (4-BOP) | Mycobacterium tuberculosis | Facilitates intracellular clearance in macrophages. nih.gov |
| Substituted benzyloxy-benzylamine | Mycobacterium tuberculosis | Inhibits the resistance enzyme Eis. nih.gov |
| 7-Benzyloxyindole | Staphylococcus aureus | Exhibits antivirulence and antibiofilm activity. nih.gov |
| Acetic Acid | Staphylococcus aureus | MIC of 0.16–0.31%; eradicates mature biofilms. nih.gov |
Antifungal Activity Against Fungal Pathogens
The potential of indole derivatives to combat fungal pathogens, particularly Candida albicans, has been a key area of research. C. albicans is an opportunistic fungal pathogen, and its ability to switch from a yeast to a hyphal form is a critical virulence factor. nih.gov
Studies have revealed that 7-benzyloxyindole can significantly inhibit biofilm formation by C. albicans at a concentration of 0.02 mM, without affecting the growth of planktonic cells. nih.gov Scanning electron microscopy has confirmed that this inhibition is due to the compound's ability to prevent hyphal formation. nih.gov Transcriptomic analysis further showed that 7-benzyloxyindole downregulates the expression of several genes related to hyphae and biofilm formation, such as ALS3, ECE1, HWP1, and RBT1. nih.gov The antivirulence efficacy of 7-benzyloxyindole was also confirmed in a Caenorhabditis elegans infection model. nih.gov
Exploration in Anticancer Research
The anticancer properties of this compound and its derivatives have been investigated in various cancer cell lines and animal models, revealing potential antiproliferative and cytotoxic effects.
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid have demonstrated significant anticancer activity against a variety of human cancer cell lines. mdpi.comnih.gov These complexes, including P-5B3A, 5-5B3A, and 56-5B3A, were found to be considerably more active than the standard chemotherapy drugs cisplatin, oxaliplatin, and carboplatin (B1684641) in most of the cell lines tested. mdpi.comnih.gov Notably, the complex 56-5B3A showed the greatest anticancer activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 150 nM. mdpi.comnih.gov
Indole-3-acetic acid (IAA), when combined with horseradish peroxidase (HRP), has been shown to significantly inhibit the proliferation of the K562 leukemia cell line. nih.gov Furthermore, a series of 1,2,4-triazolo-linked bis-indolyl conjugates have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing particular susceptibility in colon and breast cancer cells. mdpi.com
Table 2: In Vitro Anticancer Activity of this compound and Related Compounds
| Compound/Complex | Cancer Cell Line(s) | Key Findings |
| Platinum(IV) complexes with 5-benzyloxyindole-3-acetic acid (P-5B3A, 5-5B3A, 56-5B3A) | Multiple human cell lines | Significantly more active than cisplatin, oxaliplatin, and carboplatin. 56-5B3A displayed GI50 values of 1.2–150 nM. mdpi.comnih.gov |
| Indole-3-acetic acid (IAA) with Horseradish Peroxidase (HRP) | K562 (Leukemia) | Significantly inhibited cell proliferation. nih.gov |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | Various, including colon and breast cancer | Demonstrated good cytotoxic activity. mdpi.com |
Mechanisms of Action in Cell Line Models
The mechanisms underlying the anticancer effects of these indole derivatives are multifaceted. The platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have been shown to enhance the production of reactive oxygen species (ROS) in HT29 colon cells. mdpi.comnih.gov This is coupled with a decline in mitochondrial activity and the inhibition of histone deacetylase (HDAC). mdpi.comnih.gov
The combination of indole-3-acetic acid (IAA) and horseradish peroxidase (HRP) has been found to induce apoptosis in K562 leukemia cells. nih.gov The mechanism is believed to be related to an increase in intracellular free radicals generated by the IAA/HRP system. nih.gov This was supported by a positive correlation between the apoptosis rate and IAA concentration. nih.gov
In Vivo Tumor Growth Modulation in Animal Models
While specific in vivo studies on the direct effect of this compound on tumor growth in animal models were not found in the provided search results, related research provides a basis for potential efficacy. The use of bioorthogonal catalysis, where an iron-containing reaction center is delivered to the tumor site, has shown promise. nih.gov When followed by the administration of indole-3-acetic acid (IAA), this system leads to the oxidative decarboxylation of IAA, producing free radicals and bioactive metabolites that result in apoptosis of cancer cells. nih.gov In a study using this approach on MDA-MB-231 triple-negative breast cancer orthotopic xenograft tumors, complete tumor regression was observed. nih.gov This highlights a potential therapeutic strategy that could be adapted for derivatives like this compound.
Studies in Inflammatory and Autoimmune Responses
The therapeutic potential of indole derivatives in inflammatory and autoimmune conditions is an active area of research. Investigations into compounds structurally related to "this compound" have provided insights into their immunomodulatory capabilities.
While direct studies on the anti-inflammatory activity of "this compound" are not extensively documented in the available literature, research on the related compound, indole-3-acetic acid (IAA), provides a functional precedent. IAA has been shown to significantly mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov In these in vitro models, IAA treatment led to a marked reduction in the expression of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as monocyte chemoattractant protein-1 (MCP-1). nih.gov
The mechanism behind this anti-inflammatory effect appears to be multifactorial, involving the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov The protective effects of IAA on cytokine expression were diminished when HO-1 activity was blocked, suggesting a dependency on this pathway. nih.gov Furthermore, IAA demonstrated direct free radical scavenging activity, reducing levels of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
Another synthetic indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced peritonitis model by reducing leukocyte migration. nih.gov This effect was linked to the nitric oxide pathway, as blocking nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC) reversed the anti-inflammatory action. nih.gov
These findings on related indole compounds suggest that "this compound" may warrant investigation for similar anti-inflammatory properties, though specific preclinical data for this exact molecule is currently lacking.
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. mdpi.com While animal model studies specifically investigating "this compound" are not present in the reviewed literature, the broader class of indole-based and related heterocyclic compounds has been explored. For instance, certain triazole derivatives have been shown to exert neuroprotective effects in β-amyloid-induced animal models of Alzheimer's disease by reducing the production of proinflammatory cytokines like tumor necrosis factor-α (TNF-α) and IL-6. mdpi.com
Furthermore, compounds such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are structurally related, have been developed as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov S1P1 modulation is a validated strategy for treating autoimmune diseases like multiple sclerosis, in part by preventing the migration of autoreactive lymphocytes into the central nervous system and reducing neuroinflammation. nih.gov Animal models of neuroinflammation, often induced by agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid, are standardly used to provoke an inflammatory response characterized by cytokine release and microglial activation, providing a platform to test potential anti-neuroinflammatory agents. nih.goventokey.com
Given the established role of related indole structures in modulating inflammation, "this compound" could be a candidate for future studies using these established animal models to assess its potential to mitigate neuroinflammatory processes.
Research in Metabolic Regulation
The investigation of indole derivatives in the context of metabolic diseases, particularly those related to glucose homeostasis and diabetic complications, has yielded promising preclinical data.
The ability of a compound to enhance glucose uptake in peripheral tissues is a key indicator of potential anti-diabetic activity. In vitro assays using various cell lines are commonly employed to screen for this effect. Standard cell lines for this purpose include HepG2 (human liver cancer cells), L6 myotubes (rat skeletal muscle cells), and 3T3-L1 adipocytes (mouse fat cells). nih.govmdpi.com The assay typically involves incubating the cells with the test compound in the presence of a glucose source and then measuring the amount of glucose remaining in the medium or the uptake of a fluorescently labeled glucose analog like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG). nih.govnih.gov
While specific data on the in vitro glucose consumption activity of "this compound" is not available in the current body of research, numerous studies demonstrate the utility of these assays for other compounds. For example, extracts from various plants have been shown to significantly increase glucose uptake in HepG2 cells, in some cases exceeding the efficacy of the standard drug metformin. mdpi.comnih.gov The mechanism often involves enhancing the activity of glucose transporters like GLUT4. nih.gov
In Vitro Glucose Uptake Assay Models
| Cell Line | Tissue of Origin | Typical Use in Diabetes Research |
|---|---|---|
| HepG2 | Human Liver | Models hepatic glucose uptake and metabolism. mdpi.comnih.gov |
| L6 Myotubes | Rat Skeletal Muscle | Models insulin-stimulated glucose uptake in muscle tissue. nih.gov |
| 3T3-L1 Adipocytes | Mouse Adipose Tissue | Models glucose uptake and lipid accumulation in fat cells. nih.gov |
| Yeast Cells (Saccharomyces cerevisiae) | Fungus | A simple model to screen for glucose transport across the cell membrane. isciii.esmdpi.com |
This table describes common cell lines used for in vitro glucose consumption studies; specific results for "this compound" are not currently published.
A critical pathway implicated in the long-term complications of diabetes is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol. nih.gov The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage, particularly in the lens, where it is a primary factor in the formation of diabetic cataracts. entokey.comnih.gov
A closely related isomer, [5-(benzyloxy)-1H-indol-1-yl]acetic acid , has been evaluated for its ability to inhibit this process. In an ex vivo model using isolated rat lenses cultured in a high-glucose medium, this compound was shown to significantly inhibit the accumulation of sorbitol in a concentration-dependent manner. This finding highlights the potential of the benzyloxy-indole-acetic acid scaffold as a source of aldose reductase inhibitors. The inhibition of sorbitol accumulation is a key therapeutic strategy for preventing or delaying diabetic cataracts. nih.gov
Ex Vivo Sorbitol Accumulation Findings for [5-(benzyloxy)-1H-indol-1-yl]acetic acid
| Model System | Finding | Implication |
|---|
Note: The data presented is for the related isomer [5-(benzyloxy)-1H-indol-1-yl]acetic acid, as specific studies on the 4-benzyloxy isomer were not found.
Role in Plant Physiology Research
The parent compound of this entire class of molecules, indole-3-acetic acid (IAA), is the most abundant and physiologically important natural auxin in plants. nih.gov Auxins are a class of phytohormones that are fundamental to nearly every aspect of plant growth and development. They regulate processes such as cell elongation and division, the formation of roots (root initiation), the development of vascular tissues, and responses to environmental cues like light (phototropism) and gravity (gravitropism). nih.govnih.gov
Synthetic auxins, which mimic the action of natural IAA, are widely used in agriculture and horticulture to promote rooting of cuttings, control fruit development, and as herbicides at high concentrations. lsuagcenter.com While indole-3-butyric acid (IBA) is another natural auxin known for its stability and strong influence on root initiation, there is no specific research available that details the role or potential application of "this compound" in plant physiology. nih.gov Its structural similarity to IAA suggests it could potentially interact with plant hormone signaling pathways, but its specific activity as an auxin, anti-auxin, or its potential for metabolism into an active compound in plant tissues remains uninvestigated.
Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Indole-3-acetic acid (IAA) | | Interleukin-1β (IL-1β) | | Interleukin-6 (IL-6) | | Monocyte chemoattractant protein-1 (MCP-1) | | Heme oxygenase-1 (HO-1) | | Reactive oxygen species (ROS) | | Nitric oxide (NO) | | N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | | Nitric oxide synthase (iNOS) | | Soluble guanylate cyclase (sGC) | | Tumor necrosis factor-α (TNF-α) | | (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid | | Sphingosine-1-phosphate (S1P) | | Lipopolysaccharide (LPS) | | 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) | | Metformin | | Glucose transporter 4 (GLUT4) | | Sorbitol | | [5-(benzyloxy)-1H-indol-1-yl]acetic acid | | Indole-3-butyric acid (IBA) |
Auxin Activity and Plant Growth Regulation Potential
While direct studies on the auxin activity of this compound are not readily found, its structural similarity to IAA suggests it may possess potential as a plant growth regulator. The addition of a benzyloxy group at the 4-position of the indole ring could modify its activity, potency, or specificity compared to the parent IAA molecule. Further research would be necessary to determine if this modification enhances or diminishes its auxin-like effects on plant cell division, elongation, and differentiation.
Table 1: Effects of Exogenous Auxin (IAA) on Bean Seedling Growth
| Bean Cultivar | IAA Concentration (mg L⁻¹) | Effect on Shoot Length | Effect on Main Root Length | Effect on Total Root Length |
| Ufimskaya | 0.001 | Significant Increase | Significant Increase | Significant Increase |
| Elsa | 0.1 | Neutral or Inhibitory | Peak Growth | Neutral or Inhibitory |
| Zolotistaya | All tested concentrations | Neutral or Negative | Neutral or Negative | Neutral or Negative |
This table illustrates the dose-dependent and cultivar-specific responses to the parent auxin, IAA, as detailed in studies on Phaseolus vulgaris L. mdpi.com
Interactions with Plant Hormone Receptors and Transport Systems
The perception of auxin signals is crucial for its function in plant development. In the model plant Arabidopsis thaliana, the primary receptor for IAA is the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1). nih.gov The binding of auxin to TIR1 leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. nih.gov The TIR1 receptor can bind not only to the natural auxin IAA but also to synthetic auxins, although sometimes with different affinities. nih.gov
The transport of auxin throughout the plant is a tightly regulated process essential for establishing developmental patterns. nih.gov This polar transport is mediated by specific influx and efflux carrier proteins. nih.gov Studies comparing the transport of IAA and another natural auxin, indole-3-butyric acid (IBA), have revealed both similarities and differences in their movement through various plant tissues, indicating the complexity of auxin transport systems. nih.gov
Specific research on the interaction of this compound with plant hormone receptors like TIR1 or its movement via auxin transport systems has not been identified. The benzyloxy substitution could influence its binding affinity for auxin receptors or its recognition by transport proteins, potentially altering its distribution and activity within the plant compared to IAA.
Microbial Biosynthesis and Degradation Pathways of Indole Acetic Acid
Many microorganisms, including bacteria and fungi that live in the plant rhizosphere, can synthesize IAA. nih.govnih.gov This microbial IAA can play a significant role in plant-microbe interactions, often promoting plant growth. nih.govvliz.be Several biosynthetic pathways for IAA have been identified in microbes, with most being dependent on tryptophan as a precursor. nih.gov
The most common and well-studied pathways include:
The Indole-3-acetamide (IAM) pathway: Tryptophan is converted to IAM and then to IAA. This pathway is found in many bacteria and some fungi. nih.gov
The Indole-3-pyruvic acid (IPA) pathway: Tryptophan is converted to IPA and then to indole-3-acetaldehyde (IAAld), which is finally oxidized to IAA. This is another major pathway in microbial IAA biosynthesis. nih.gov
The Indole-3-acetonitrile (IAN) pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx) and then to IAN, which is hydrolyzed to form IAA. nih.gov
The production of IAA by microbes can be influenced by environmental factors and the availability of tryptophan. vliz.beresearchgate.net For example, the fungus Colletotrichum fructicola has been shown to produce high levels of IAA, which can stimulate coleoptile elongation in various cereals. researchgate.net
There is no available research to suggest that this compound is a natural product of any known microbial biosynthesis pathway. It is primarily known as a synthetic compound. The synthesis of its precursor, 4-benzyloxyindole (B23222), has been described through chemical methods. orgsyn.org The degradation of this specific compound by microbial action has also not been documented.
Future Directions and Research Opportunities
Development of Next-Generation Indole-Based Scaffolds
The indole (B1671886) nucleus is a cornerstone in the development of new drugs, serving as a versatile scaffold for a wide array of biological activities. nih.govmdpi.com The future of indole-based drug discovery lies in the rational design of next-generation scaffolds that exhibit enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. nih.gov For a compound like 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid, this involves exploring modifications at various positions of the indole ring to create novel derivatives. novapublishers.com
Researchers are increasingly focused on creating structurally diverse indole libraries to explore a wider range of biological targets. novapublishers.comnih.gov This includes the synthesis of fused indole systems, such as isoindoles, benzoindoles, and spiroindoles, which can offer unique three-dimensional arrangements and improved target engagement. novapublishers.com The development of innovative synthetic methodologies is crucial for accessing these complex architectures. novapublishers.comacs.org By strategically modifying the core indole structure of this compound, it may be possible to develop derivatives with improved potency and specificity for their intended biological targets.
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation
A deeper understanding of the molecular mechanisms underpinning the biological activity of this compound is paramount for its future development. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for achieving a holistic view of a drug's interaction with a biological system. nih.gov
These high-throughput methods can identify the specific genes, proteins, and metabolic pathways that are modulated by the compound. nih.gov For instance, proteomics can reveal the direct protein targets of this compound, while transcriptomics can show how it alters gene expression. nih.gov This comprehensive data can help to elucidate its mechanism of action, identify potential biomarkers for patient stratification, and uncover novel therapeutic applications. nih.gov The integration of these omics datasets will be instrumental in moving beyond a single-target view to a more systems-level understanding of the compound's effects. nih.gov
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. wiley.comescholarship.org This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. nih.govwiley.com Indole derivatives, including this compound, are well-suited for the development of multi-targeting agents due to the inherent ability of the indole scaffold to interact with a variety of proteins. nih.govmdpi.com
Future research will likely focus on designing indole-based compounds that can simultaneously modulate several key biological pathways. nih.gov For example, a derivative of this compound could be engineered to inhibit multiple kinases involved in cancer cell proliferation or to target different receptors implicated in a neurological disorder. nih.govnih.gov This strategy holds the promise of developing more effective therapies with a reduced likelihood of drug resistance. nih.gov
Novel Delivery Systems for Enhanced Preclinical Efficacy
The therapeutic potential of a promising compound like this compound can be limited by suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism. nih.gov Novel drug delivery systems offer a means to overcome these challenges and enhance preclinical efficacy. nih.gov Nanotechnology-based formulations, such as nanoparticles and liposomes, can improve the bioavailability, stability, and target-specific delivery of indole-containing drugs. nih.govgoogle.com
For instance, encapsulating this compound within a nanoparticle carrier could protect it from degradation, increase its circulation time, and facilitate its accumulation at the desired site of action, thereby reducing off-target toxicity. nih.gov The development of such advanced delivery systems will be crucial for translating the in vitro activity of this compound into tangible therapeutic benefits in vivo. nih.govjchr.org
Collaborative Research Frameworks for Accelerating Discovery
The journey from a promising lead compound to a clinically approved drug is a long and complex process that requires a multidisciplinary approach. mdpi.com Accelerating the discovery and development of indole derivatives like this compound will necessitate collaborative research frameworks that bring together experts from medicinal chemistry, computational biology, pharmacology, and clinical research. nih.gov
Such collaborations can foster the sharing of data, resources, and expertise, leading to a more efficient and effective drug discovery pipeline. nih.gov Open-access databases and platforms that curate information on the biological activities and targets of indole compounds can also play a vital role in facilitating these collaborative efforts. drugbank.com By working together, researchers can more rapidly advance our understanding of this compound and its potential therapeutic applications.
Addressing Challenges in Indole Derivative Research and Development
Despite the immense potential of indole derivatives, several challenges remain in their research and development. nih.gov These include issues related to synthesis, scalability, and the potential for off-target effects. nih.gov For instance, the synthesis of complex indole scaffolds can be challenging and may require the development of novel synthetic methods. novapublishers.com
Furthermore, ensuring the selectivity of indole-based drugs for their intended targets while minimizing interactions with other proteins is a critical consideration to avoid adverse effects. wiley.comnih.gov Addressing these challenges will require a combination of innovative synthetic chemistry, rigorous pharmacological profiling, and the use of computational tools to predict potential off-target liabilities. nih.govwiley.com Overcoming these hurdles will be essential for the successful translation of promising indole derivatives like this compound from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
